![molecular formula C10H12N2O4 B3230823 Methyl 2-[(4-nitrophenyl)amino]propanoate CAS No. 1311383-63-7](/img/structure/B3230823.png)
Methyl 2-[(4-nitrophenyl)amino]propanoate
Vue d'ensemble
Description
“Methyl 2-[(4-nitrophenyl)amino]propanoate” is a chemical compound with the CAS Number: 50415-69-5 . It has a molecular weight of 209.2 . It is typically in liquid form .
Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 17 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amine (aliphatic), and 1 nitro group (aromatic) .Physical and Chemical Properties Analysis
“this compound” is a liquid . Its InChI Code is 1S/C10H11NO4/c1-7(10(12)15-2)8-3-5-9(6-4-8)11(13)14/h3-7H,1-2H3 .Applications De Recherche Scientifique
Environmental and Analytical Applications
Degradation Pathways and Environmental Implications : A study on the degradation of acetaminophen by advanced oxidation processes highlights the formation of nitrophenol by-products, which have significant environmental and toxicological implications. This research provides insights into the potential environmental behavior and degradation pathways of nitrophenyl derivatives, including "Methyl 2-[(4-nitrophenyl)amino]propanoate" (Qutob et al., 2022).
Sorption and Removal in Wastewater : Research on the sorption of phenoxy herbicides to soil and organic matter, such as 2,4-D and its derivatives, may provide insights into the environmental fate of "this compound". These studies are crucial for understanding how such compounds interact with environmental matrices and are removed in wastewater treatment processes (Werner et al., 2012).
Synthetic and Chemical Applications
Synthetic Pathways and Chemical Stability : The synthesis and stability of nitisinone, a compound with a nitrophenyl moiety, were explored to understand its degradation products and stability under various conditions. This type of study can offer valuable information on the synthetic pathways and stability considerations for compounds like "this compound" (Barchańska et al., 2019).
Fluorescent Chemosensors Based on Nitrophenyl Derivatives : Research into fluorescent chemosensors based on nitrophenyl derivatives highlights the utility of these compounds in detecting various analytes. This could suggest potential applications for "this compound" in analytical chemistry or sensor development (Roy, 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 2-[(4-nitrophenyl)amino]propanoate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound contains a nitro group attached to a phenyl ring, which can undergo various reactions . For instance, it can participate in free radical reactions, where a hydrogen atom is removed from the benzylic position, forming a resonance-stabilized radical . This process is facilitated by the presence of the nitro group, which is electron-withdrawing and stabilizes the radical.
Biochemical Pathways
The compound’s structure suggests that it could potentially interact with pathways involving aromatic compounds and nitro groups .
Result of Action
Given its structure, it’s plausible that the compound could participate in various chemical reactions, leading to changes at the molecular and cellular levels .
Analyse Biochimique
Cellular Effects
The effects of Methyl 2-[(4-nitrophenyl)amino]propanoate on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression. The compound’s nitrophenyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its effects on cellular function can vary, with some cells developing resistance to its inhibitory effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various xenobiotics. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biochemical effects, as it needs to reach specific sites within cells to exert its activity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It is often found in the cytoplasm and can be directed to specific organelles, such as the mitochondria, where it exerts its effects on cellular metabolism and signaling pathways .
Propriétés
IUPAC Name |
methyl 2-(4-nitroanilino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-7(10(13)16-2)11-8-3-5-9(6-4-8)12(14)15/h3-7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJIPLQGUWDKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


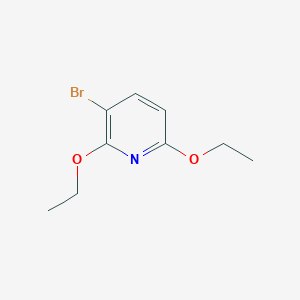



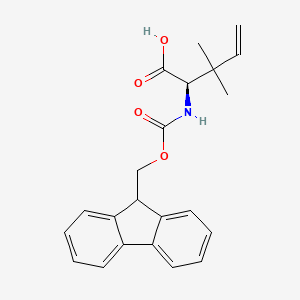


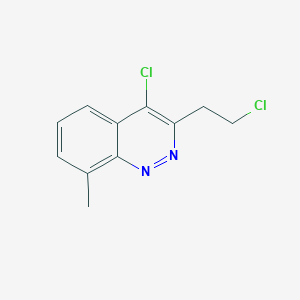

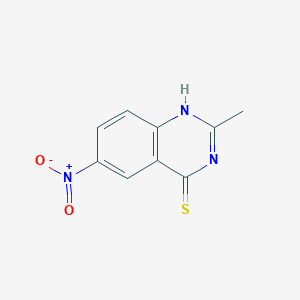
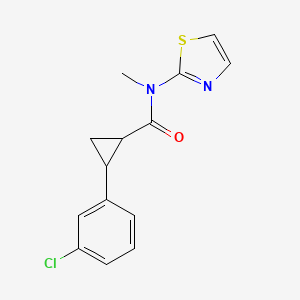
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid](/img/structure/B3230846.png)
![[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B3230851.png)

